7-Chloro-5-fluoroindolin-2-one
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Overview
Description
7-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine and chlorine atoms into the indole structure can enhance the compound’s reactivity, selectivity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with aniline derivatives under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indole derivatives .
Scientific Research Applications
7-Chloro-5-fluoroindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms can enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .
Comparison with Similar Compounds
5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 7-Chloro-5-fluoroindolin-2-one.
7-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.
5-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity, selectivity, and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
7-chloro-5-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIHCLHTJMPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697468 |
Source
|
Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260892-91-8 |
Source
|
Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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